ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;dihydrochloride
Description
Ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate dihydrochloride (CAS: 765935-67-9; 1422956-31-7) is a benzofuran derivative featuring a piperazine substituent at the 5-position and an ethyl carboxylate ester at the 2-position. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. Its synthesis likely involves condensation reactions between ethyl 5-amino-1-benzofuran-2-carboxylate and piperazine derivatives, followed by hydrochlorination .
Properties
CAS No. |
1469427-44-8 |
|---|---|
Molecular Formula |
C15H20Cl2N2O3 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C15H18N2O3.2ClH/c1-2-19-15(18)14-10-11-9-12(3-4-13(11)20-14)17-7-5-16-6-8-17;;/h3-4,9-10,16H,2,5-8H2,1H3;2*1H |
InChI Key |
VIFWSXITGUGJDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCNCC3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;dihydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzofuran intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The benzofuran ring and tertiary amine groups undergo oxidation under controlled conditions:
Reduction Reactions
The ester and aromatic systems participate in reduction pathways:
Substitution Reactions
The piperazine nitrogen atoms act as nucleophiles in alkylation/acylation:
Hydrolysis Reactions
The ethyl ester undergoes hydrolysis under acidic or basic conditions:
Cyclization and Functionalization
Industrial synthesis routes leverage cyclization for benzofuran core assembly:
Stability Under Thermal and pH Stress
Degradation pathways inform formulation and storage guidelines:
Industrial-Scale Reaction Optimization
Key parameters for large-scale synthesis:
This compound’s reactivity profile highlights its versatility as a synthetic intermediate, particularly in pharmaceuticals like vilazodone. Further studies are needed to explore enantioselective modifications and catalytic green chemistry approaches.
Scientific Research Applications
Ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The benzofuran ring may contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of piperazine-containing heterocycles. Below is a comparative analysis with key analogs:
Key Differences and Implications
Core Heterocycle: Benzofuran vs. Dibenzazepine: A larger, lipophilic structure in ’s compound suggests blood-brain barrier penetration, unlike the smaller benzofuran derivatives .
Functional Groups: Ethyl Carboxylate (Target) vs. Carboxamide (): The ester in the target compound may hydrolyze in vivo to a carboxylic acid (prodrug strategy), whereas the carboxamide resists hydrolysis, prolonging half-life .
Solubility :
- Dihydrochloride salts universally improve water solubility (e.g., benzidine dihydrochloride: 5.345 g/L ), critical for bioavailability. The target compound’s solubility is likely comparable, favoring oral or injectable formulations.
Synthetic Routes :
- Piperazine is a common building block. The target compound’s synthesis mirrors methods for analogs, using brominated intermediates and piperazine nucleophiles .
Biological Activity
Ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate dihydrochloride (commonly referred to as EPB) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H18N2O3
- Molecular Weight : 274.31 g/mol
- CAS Number : 163521-20-8
- Chemical Structure : The structure features a benzofuran moiety linked to a piperazine group, which is known for enhancing pharmacological properties.
Inhibitory Effects on Enzymes : EPB has been shown to exhibit inhibitory activity against various enzymes, particularly those involved in metabolic pathways. For instance, studies have indicated its potential as an α-glucosidase inhibitor, which is crucial for managing conditions like Type 2 diabetes. The compound's structural characteristics facilitate interactions that enhance its inhibitory effects on this enzyme class .
Antidiabetic Activity
Recent research has highlighted the antidiabetic potential of EPB through its action on α-glucosidase. In vitro assays demonstrated that EPB and its derivatives possess significant inhibitory activity against this enzyme, suggesting their utility in controlling postprandial blood glucose levels. The IC50 values for the most potent derivatives were reported to be four to eighteen times more effective than standard inhibitors .
Anticancer Properties
The benzofuran scaffold has been associated with various anticancer activities. Compounds similar to EPB have shown promise in targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structural diversity provided by the piperazine group may enhance these effects by improving solubility and bioavailability .
Case Studies and Research Findings
- Study on α-Glucosidase Inhibition :
-
Anticancer Activity Assessment :
- Objective : Investigate the cytotoxic effects of EPB on various cancer cell lines.
- Methodology : Cell viability assays were performed across different concentrations.
- Results : Notable cytotoxicity was observed, particularly in breast and colon cancer cell lines, suggesting further exploration into its use as a chemotherapeutic agent .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate dihydrochloride, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Ring bromination/ether formation : Starting with salicylaldehyde derivatives, ethyl bromoacetate is used to form the benzofuran core .
- Piperazine incorporation : A nucleophilic substitution or condensation reaction introduces the piperazine moiety, often requiring anhydrous conditions and catalysts like K₂CO₃ .
- Hydrochloride salt formation : The final dihydrochloride form is obtained by treating the free base with HCl gas or concentrated HCl in a solvent like ethanol .
- Key Intermediates : Ethyl bromoacetate, salicylaldehyde derivatives, and substituted piperazines are critical precursors. Impurities such as unreacted piperazine or chlorinated byproducts must be monitored using HPLC or LC-MS .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement to resolve hydrogen bonding and chloride ion positions .
- Validation Steps :
Data Collection : High-resolution (<1.0 Å) data ensures accurate electron density maps.
R-factor Analysis : Aim for R1 < 5% and wR2 < 12% to confirm precision .
Twinning Tests : Employ SHELXD to detect twinning in crystals, common in hydrochloride salts due to ionic interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies often arise from:
- Reaction Solvents : Polar aprotic solvents (e.g., DMF) may improve piperazine coupling efficiency compared to THF .
- Purification Methods : Column chromatography vs. recrystallization (e.g., using CHCl₃/hexane) can affect yield and purity. Optimize gradients for silica-based separations .
- Data Reconciliation : Perform kinetic studies (e.g., monitoring reaction progress via TLC or in situ IR) to identify rate-limiting steps. Compare impurity profiles using hyphenated techniques (LC-MS/MS) .
Q. What strategies are recommended for predicting the pharmacological targets of this compound based on its structure?
- Methodological Answer :
Pharmacophore Modeling : The benzofuran-piperazine scaffold suggests affinity for serotonin/dopamine receptors. Use Schrödinger’s Phase or MOE to map electrostatic/hydrophobic features .
Molecular Docking : Target GPCRs (e.g., 5-HT1A) using AutoDock Vina. Validate with radioligand binding assays .
SAR Studies : Modify the carboxylate ester to amide (see ) and compare bioactivity to identify critical functional groups .
Q. How can impurity profiling be optimized for this compound under ICH guidelines?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acid/base) to simulate degradation pathways .
- Analytical Techniques :
- HPLC-DAD : Use a C18 column (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile (gradient: 10–90% ACN over 30 min) to separate impurities .
- NMR Quantification : <sup>13</sup>C NMR can distinguish regioisomers (e.g., piperazine substitution patterns) .
- Reference Standards : Cross-validate against USP/EP monographs for related piperazine derivatives .
Experimental Design & Data Analysis
Q. What experimental design principles apply to studying the compound’s solubility and bioavailability?
- Methodological Answer :
- Solubility Studies : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). The dihydrochloride form enhances aqueous solubility vs. free base .
- Permeability Assays : Perform Caco-2 cell monolayer tests to predict intestinal absorption. LogP values <3 (calculated via ChemAxon) suggest favorable permeability .
- Salt Disproportionation Risk : Monitor pH-solubility profiles to avoid conversion to insoluble free base in physiological conditions .
Q. How can conformational analysis via DFT improve understanding of the compound’s reactivity?
- Methodological Answer :
- Geometry Optimization : Use Gaussian09 with B3LYP/6-31G(d) basis set to model the lowest-energy conformation .
- Reactivity Hotspots : Identify electron-deficient regions (e.g., benzofuran carbonyl) susceptible to nucleophilic attack. Validate with frontier molecular orbital (FMO) analysis .
- Comparison with X-ray Data : Overlay DFT-optimized structures with SC-XRD results to assess intramolecular hydrogen bonding (e.g., N–H···Cl interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
